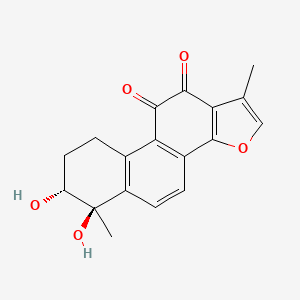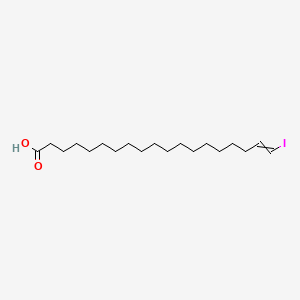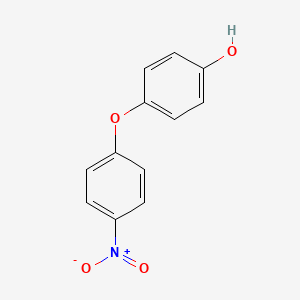
4-(4-Nitrofenoxi)fenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(4-Nitrophenoxy)phenol involves complex chemical processes, including etherification, reduction, and hydrolysis reactions. For instance, 4-(2,4-Dichlorophenoxy)phenol, a compound with a similar structure, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions, achieving a total yield of 57.6% (Quan, 2005). This process showcases the complexity and efficiency of synthesizing nitrophenoxy phenol derivatives.
Molecular Structure Analysis
The molecular structure of nitrophenoxy phenols plays a crucial role in their chemical behavior and applications. For example, the crystal structures of certain nitropyridinylamino phenols, which are intermediates in the synthesis of potential antitumor agents, demonstrate the significance of molecular arrangement for chemical reactivity and interaction (Cao et al., 2011). The hydrogen bonding and spatial arrangement of molecules affect their stability and reactivity.
Chemical Reactions and Properties
4-Nitrophenoxy phenols undergo various chemical reactions, reflecting their diverse chemical properties. The synthesis and characterization of nitrophenyl-azo phenol compounds, for instance, involve the formation of coordination compounds with different metals, showcasing the compound's ability to participate in complex formation and electrochemical behaviors (Khandar & Masoumeh, 1999).
Physical Properties Analysis
The physical properties of 4-(4-Nitrophenoxy)phenol derivatives, such as solubility, melting point, and solvatochromism, are crucial for their application in various fields. Studies on substituted 4-(nitrostyryl)phenolate dyes reveal solvatochromic behavior, indicating the impact of solvent interactions on the optical properties of these compounds, which is essential for their use in dyeing and sensing applications (Stock et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under different conditions, define the applications and handling of 4-(4-Nitrophenoxy)phenol. The oxidation reactions mediated by reduced graphene oxide in water, demonstrating substituent effects on oxidative coupling reactions, highlight the reactivity of nitrophenol derivatives and their environmental implications (Pei et al., 2018).
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Bioactivos
4-(4-Nitrofenoxi)fenol: es un intermedio valioso en la síntesis de compuestos bioactivos. Su estructura fenólica permite una mayor funcionalización, convirtiéndolo en un precursor versátil para el desarrollo de fármacos con posibles propiedades antitumorales y antiinflamatorias .
Producción de Polímeros Conductores
Este compuesto sirve como bloque de construcción para polímeros conductores, que son cruciales en la creación de materiales para dispositivos electrónicos. El grupo nitro puede sufrir varias reacciones para formar materiales conductores .
Antioxidantes en Aplicaciones Industriales
Debido a su estructura fenólica, This compound puede actuar como antioxidante. Se utiliza en plásticos, adhesivos y recubrimientos para mejorar la estabilidad térmica y extender la vida útil de estos materiales .
Absorbedores Ultravioleta
La capacidad del compuesto para absorber la luz UV lo convierte en un excelente candidato para crear capas de protección UV en varios productos, incluidos protectores solares y recubrimientos protectores .
Retardantes de Llama
This compound: contribuye al desarrollo de retardantes de llama. Cuando se incorpora a los materiales, puede reducir significativamente la inflamabilidad y aumentar la resistencia al fuego .
Desarrollo Avanzado de Polímeros
El grupo nitro de This compound puede transformarse en una amina, que luego puede usarse para sintetizar nuevas poliimidas. Estos polímeros son conocidos por su excelente estabilidad térmica, resistencia mecánica y resistencia química, lo que los hace adecuados para aplicaciones de alto rendimiento en aeroespacial y microelectrónica .
Propiedades
IUPAC Name |
4-(4-nitrophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCDSAOUQRQDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177005 | |
| Record name | 4-(4-Nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22479-78-3 | |
| Record name | 4-(4-Nitrophenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22479-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenoxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-(4-Nitrophenoxy)phenol in scientific research?
A: 4-(4-Nitrophenoxy)phenol is primarily utilized as a chemical building block in the synthesis of novel polymers [, ]. Its structure, featuring both ether and nitro groups, allows for further modifications, leading to the creation of monomers like sulfone ether diamines []. These monomers are then used to synthesize various polymers, including poly(sulfone ether imide)s [] and poly(keto ether ether amide)s [].
Q2: How is 4-(4-Nitrophenoxy)phenol synthesized?
A: 4-(4-Nitrophenoxy)phenol is synthesized via a nucleophilic substitution reaction [, ]. This involves reacting 1-fluoro-4-nitrobenzene with hydroquinone in the presence of potassium carbonate (K2CO3) using N-methyl-2-pyrrolidone (NMP) as a solvent [].
Q3: What are the key properties of polymers synthesized using 4-(4-Nitrophenoxy)phenol derived monomers?
A3: Research indicates that polymers incorporating 4-(4-Nitrophenoxy)phenol derived monomers, such as sulfone ether diamines, exhibit desirable characteristics including:
- High thermal stability: These polymers demonstrate impressive resistance to degradation at elevated temperatures, with 10% weight loss occurring between 396-448°C [].
- Enhanced solubility: The incorporation of the 4-(4-Nitrophenoxy)phenol derived structure, featuring keto, ether, and aromatic units, contributes to improved solubility in various solvents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




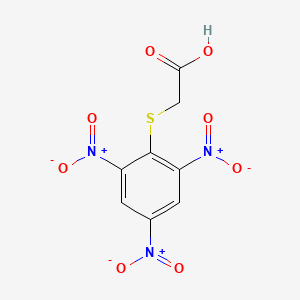
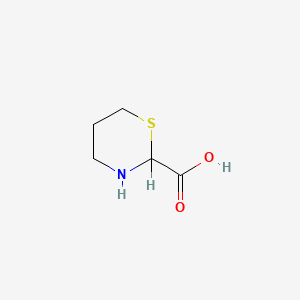
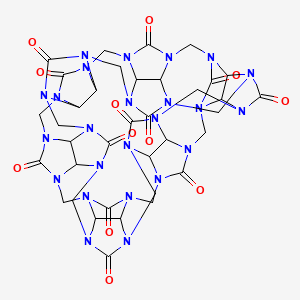
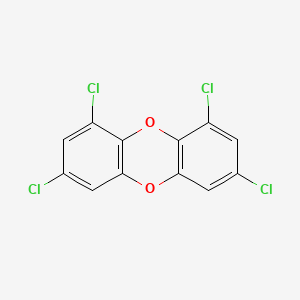
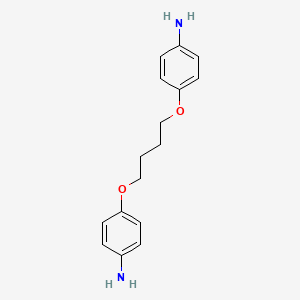
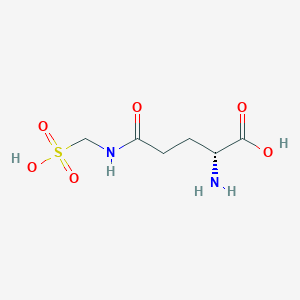
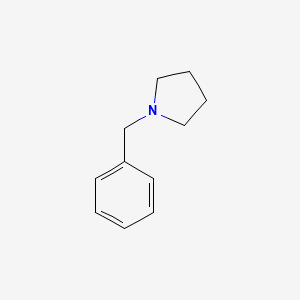
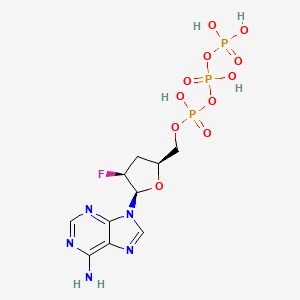
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)


